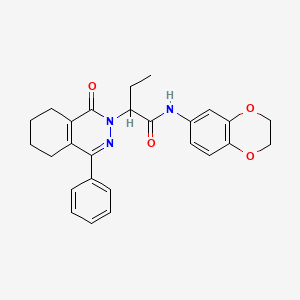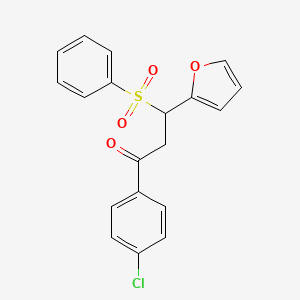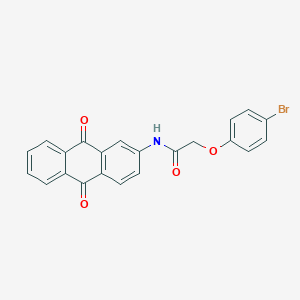![molecular formula C23H32N2O2 B4983366 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine, commonly known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and piperazine families. It was first synthesized by Alexander Shulgin in the 1960s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the compound also has potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of DOM involves the activation of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. Activation of these receptors leads to changes in neuronal activity in various regions of the brain, including the prefrontal cortex, temporal lobe, and limbic system. These changes are thought to be responsible for the altered perception, mood, and thought processes experienced by users of the drug.
Biochemical and Physiological Effects
DOM has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes dilation of the pupils, muscle tension, and altered perception of time and space. These effects are thought to be due to the activation of serotonin receptors in various regions of the brain.
実験室実験の利点と制限
One advantage of using DOM in lab experiments is its potent hallucinogenic effects, which can be used to study the effects of hallucinogens on the brain and behavior. However, the drug also has a number of limitations, including its potential for abuse and the fact that it is illegal in many countries. Additionally, the high doses required to produce the desired effects can be toxic and potentially lethal, making it difficult to use in animal studies.
将来の方向性
There are several future directions for research involving DOM, including the development of new compounds that target specific serotonin receptors, as well as the use of these compounds in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of DOM use on the brain and behavior, as well as the potential risks and benefits of using these compounds in a clinical setting.
合成法
The synthesis of DOM involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetone and formaldehyde to form DOM.
科学的研究の応用
DOM has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that DOM has a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. The compound has also been used to study the effects of hallucinogens on learning and memory, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-6-7-18(2)21(14-17)25-12-10-24(11-13-25)19(3)15-20-8-9-22(26-4)23(16-20)27-5/h6-9,14,16,19H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNPOSYZRWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)





![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)


![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)